Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-
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Overview
Description
Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]- is a chemical compound with the molecular formula C24H18S2 It is characterized by the presence of two ethynyl groups attached to a benzene ring, each of which is further substituted with a 2-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]- typically involves the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling. This method is favored for its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of a dihalobenzene with a boronic acid derivative of 2-(methylthio)phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]- involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π interactions with aromatic systems, while the methylthio groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-bis(methylthio)-: This compound has a similar structure but with the methylthio groups in the para position.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound features a similar ethynyl substitution pattern but lacks the methylthio groups.
Uniqueness
Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]- is unique due to the presence of both ethynyl and methylthio groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
823226-93-3 |
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Molecular Formula |
C24H18S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1,2-bis[2-(2-methylsulfanylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H18S2/c1-25-23-13-7-5-11-21(23)17-15-19-9-3-4-10-20(19)16-18-22-12-6-8-14-24(22)26-2/h3-14H,1-2H3 |
InChI Key |
GKPSKPGTXBBHKF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3SC |
Origin of Product |
United States |
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